2-(Chloromethyl)isonicotinonitrile
Overview
Description
2-(Chloromethyl)isonicotinonitrile is a chemical compound that is part of the broader family of nicotinonitriles. These compounds are characterized by a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, substituted with various functional groups that can include nitriles and chlorides. The specific structure and substituents on the pyridine ring can significantly influence the chemical and physical properties of these compounds, as well as their potential applications in various fields such as pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of nicotinonitrile derivatives can be achieved through various methods. For instance, the synthesis of 2-amino-6-(2-oxo-2H-chromen-3-yl)-4-arylnicotinonitrile derivatives has been reported to proceed via a one-pot reaction involving 3-acetylcoumarin, aromatic aldehydes, and malononitrile under solvent-free conditions using silica-supported perchloric acid as a catalyst . This method is noted for its eco-friendliness, high yields, and ease of purification, highlighting the potential for efficient synthesis of complex nicotinonitrile derivatives.
Molecular Structure Analysis
The molecular structure of nicotinonitrile derivatives can be elucidated using various spectroscopic methods and X-ray diffraction analysis. For example, the structure of a regioselective reaction product of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer was confirmed by spectral methods and X-ray diffraction, revealing the substitution pattern on the pyridine ring . Similarly, the crystal structure of 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile was determined to belong to the monoclinic unit cell with specific unit cell dimensions, indicating the precise arrangement of atoms within the crystal .
Chemical Reactions Analysis
The reactivity of nicotinonitrile derivatives can vary depending on the substituents present on the pyridine ring. For instance, the unusual regioselective reaction mentioned above demonstrates the nucleophilic substitution capabilities of these compounds. The presence of electron-withdrawing groups such as nitriles can activate certain positions on the ring for nucleophilic attack, leading to the formation of new bonds and the introduction of additional functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinonitrile derivatives are influenced by their molecular structure. For example, the thermal stability of these compounds can be high, as shown by the thermal gravimetric analysis of 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, which remains stable up to 300°C . Additionally, the fluorescent properties of these compounds can be noteworthy, with some derivatives emitting strong blue fluorescence, which could be of interest for applications in optical materials or sensors .
Scientific Research Applications
Coordination Polymers Synthesis
The scientific research applications of 2-(Chloromethyl)isonicotinonitrile primarily involve its role in synthesizing coordination polymers. For instance, adducts of [Cd(SCN)2] and isonicotinonitrile have been synthesized, showcasing how 2-(Chloromethyl)isonicotinonitrile derivatives facilitate the formation of 1D and 3D coordination polymers. These polymers exhibit a distorted octahedral coordination geometry, highlighting the compound's utility in creating intricate molecular architectures with potential applications in materials science and catalysis Chen, Liu, & You, 2002.
Synthesis of Cyanopyridine Derivatives
Another application is in the synthesis of cyanopyridine derivatives, which are valuable in various chemical reactions and potential pharmaceutical compounds. A study demonstrated the use of HBF4 as an efficient catalyst in the synthesis of 2-amino-4,6-diphenylnicotinonitrile under mild conditions, showcasing the versatility of 2-(Chloromethyl)isonicotinonitrile in facilitating nucleophilic addition reactions and the construction of complex organic molecules Zolfigol et al., 2017.
Anticancer Compound Synthesis
Research also extends into the synthesis of anticancer compounds, where derivatives of 2-Aminonicotinonitrile, potentially synthesized from 2-(Chloromethyl)isonicotinonitrile, have been reacted with various bifunctional reagents to produce compounds with potential anticancer activity. This demonstrates the compound's role in medicinal chemistry, particularly in synthesizing new therapeutic agents Mansour et al., 2021.
Ligand in Metal Complexes
4-Cyanopyridine, similar to 2-(Chloromethyl)isonicotinonitrile in structure, has been used as a versatile ligand in metal complexes. It can act as both a mono- and bidentate ligand, forming linear bridges between metal atoms, leading to the synthesis of new polymeric transition metal compounds. This application highlights the potential of 2-(Chloromethyl)isonicotinonitrile in coordination chemistry and the development of metal-organic frameworks Zhao et al., 2017.
Safety And Hazards
The safety data sheet for a similar compound, Chloromethyl chloroformate, indicates that it is toxic if inhaled and causes severe skin burns and eye damage . It is advised to avoid breathing its mist or vapors, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(chloromethyl)pyridine-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-4-7-3-6(5-9)1-2-10-7/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENUXIGZQGZLCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278254 | |
Record name | 2-(Chloromethyl)-4-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601278254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)isonicotinonitrile | |
CAS RN |
51454-64-9 | |
Record name | 2-(Chloromethyl)-4-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51454-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)-4-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601278254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)pyridine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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